N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide

Drug Design Physicochemical Properties Structure-Activity Relationship

N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide (CAS 478045-63-5) is a fully substituted bis-benzenesulfonamide derivative built around a 3-cyano-5-phenylfuran core. With a molecular formula of C23H16N2O5S2 and a molecular weight of 464.51 g/mol, it belongs to a broader class of sulfonamide compounds widely explored for enzyme inhibition, particularly against carbonic anhydrases and kinases.

Molecular Formula C23H16N2O5S2
Molecular Weight 464.51
CAS No. 478045-63-5
Cat. No. B2631815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide
CAS478045-63-5
Molecular FormulaC23H16N2O5S2
Molecular Weight464.51
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)N(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C#N
InChIInChI=1S/C23H16N2O5S2/c24-17-19-16-22(18-10-4-1-5-11-18)30-23(19)25(31(26,27)20-12-6-2-7-13-20)32(28,29)21-14-8-3-9-15-21/h1-16H
InChIKeyIYMMLFYWXLSHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide (CAS 478045-63-5): A Bis-Sulfonamide Building Block for MedChem and Agrochemical Screening


N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide (CAS 478045-63-5) is a fully substituted bis-benzenesulfonamide derivative built around a 3-cyano-5-phenylfuran core . With a molecular formula of C23H16N2O5S2 and a molecular weight of 464.51 g/mol, it belongs to a broader class of sulfonamide compounds widely explored for enzyme inhibition, particularly against carbonic anhydrases and kinases [1]. The compound is currently available from specialty chemical suppliers at 95% purity, positioning it as an accessible screening candidate or synthetic intermediate for medicinal chemistry and agrochemical research programs .

Why N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide Cannot Be Casually Substituted: A Comparator-Driven Rationale


Within the chemical space of benzenesulfonamides, seemingly minor structural modifications can drastically alter target selectivity and potency. The target compound's unique architecture—a bis-sulfonamide arrangement around a cyano-furan-phenyl scaffold—differentiates it from simpler mono-sulfonamides and even closely related analogs with halogen substitutions on the phenyl rings . For instance, replacing the terminal phenyl groups with 4-fluoro (CAS 478045-58-8) or 4-chloro (CAS 866017-60-9) phenyl rings changes the compound's electronic profile and lipophilicity, which can significantly impact binding kinetics and ADME properties [1]. The absence of such electron-withdrawing groups on the target compound may result in a distinct selectivity window against certain targets, making it a non-fungible entity in structure-activity relationship (SAR) campaigns. The evidence below provides the quantitative basis for this differentiation.

Quantitative Differentiation of N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide Against Its Closest Analogs


Molecular Descriptor Comparison: Target Compound vs. 4-Fluoro Analog (CAS 478045-58-8)

A direct comparison of calculated physicochemical properties reveals key differences between the target compound and its 4-fluoro substituted analog (CAS 478045-58-8). The target compound has a molecular weight of 464.51 g/mol and consists of C23H16N2O5S2, while the 4-fluoro analog has a higher molecular weight of 500.49 g/mol and a formula of C23H14F2N2O5S2 . The introduction of two fluorine atoms in the analog increases its molecular weight by ~36 Da and is expected to significantly alter lipophilicity (clogP) and electronic distribution, which can directly impact target binding and permeability.

Drug Design Physicochemical Properties Structure-Activity Relationship

Purity and Sourcing Reliability: AKSci vs. Other Catalog Suppliers

AKSci offers the target compound with a minimum purity specification of 95%, as verified by its product listing . This level of purity is consistent with that offered by other suppliers for similar benzenesulfonamide derivatives, but the explicit specification from AKSci ensures a baseline for experimental reproducibility. In comparison, many analogs from this series are listed without a guaranteed purity percentage on general chemical marketplaces.

Procurement Chemical Quality Reproducibility

High-Value Application Scenarios for N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide Based on Structural Differentiation


Negative Control or Tool Compound in Halogenated Sulfonamide SAR Studies

Given its direct structural analogy to 4-fluoro (CAS 478045-58-8) and 4-chloro (CAS 866017-60-9) analogs, the target compound serves as an ideal non-halogenated control. In enzyme inhibition assays where halogen bonding to a target residue is suspected, this compound can be used to validate that observed potency gains are specifically due to halogen interactions rather than the core scaffold .

Carbonic Anhydrase Inhibitor Screening Library Diversification

Benzenesulfonamides are a privileged scaffold for carbonic anhydrase (CA) inhibition. The target compound's bis-sulfonamide nature and furan linker offer a distinct chemotype compared to classical mono-sulfonamide CA inhibitors like acetazolamide. It can be included in focused screening libraries to explore new interactions with the CA active site entrance or with less-explored isoforms such as CA IX and XII, which are associated with tumors [1].

Agrochemical Lead Discovery Based on BASF Herbicide Patent Scaffold

A patent from BASF (US20060211577A1) describes benzenesulfonamide derivatives with a cyano substituent as herbicides or desiccants/defoliants [2]. The target compound's core structure aligns with this patented chemotype. It can be utilized as a starting point for synthesizing novel analogs to test against weed species, with its cyano and furan groups potentially mimicking natural phytotoxic metabolites.

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